molecular formula C8H9ClN2O B2934602 4-amino-3-chloro-N-methylbenzamide CAS No. 408316-92-7

4-amino-3-chloro-N-methylbenzamide

Cat. No. B2934602
CAS RN: 408316-92-7
M. Wt: 184.62
InChI Key: OMKUCXZFXYVYJX-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-N-methylbenzamide is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 184.62 .


Molecular Structure Analysis

The InChI code for 4-amino-3-chloro-N-methylbenzamide is 1S/C8H9ClN2O/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Amino-3-chloro-N-methylbenzamide is a powder at room temperature .

Scientific Research Applications

Poly(ADP-ribose) Synthesis Inhibition and DNA Repair

4-aminobenzamides, including compounds with similar structures to 4-amino-3-chloro-N-methylbenzamide, have been extensively studied for their role as inhibitors of poly(ADP-ribose) synthesis. This inhibition is crucial for understanding the compound's impact on DNA repair mechanisms. Studies have shown that such compounds, by inhibiting poly(ADP-ribose) polymerase, affect cellular responses to DNA damage, highlighting their potential in researching cellular repair processes and the development of therapeutic agents targeting DNA repair pathways (Cleaver et al., 1985).

Anticonvulsant Activity

Research into 4-aminobenzamide derivatives has also revealed their potential anticonvulsant activity. A study on a series of these compounds showed varying degrees of protection against seizures induced by electroshock and pentylenetetrazole, suggesting the importance of the 4-aminobenzamide scaffold in developing new anticonvulsant drugs (Clark et al., 1984).

Polymer Chemistry and Materials Science

The synthesis and characterization of novel aromatic polyimides incorporating 4-aminobenzamide derivatives have demonstrated the utility of these compounds in creating new materials with desirable thermal and mechanical properties. These polyimides are notable for their solubility in common organic solvents and their high thermal stability, making them suitable for applications in high-performance plastics and electronics (Butt et al., 2005).

Photocatalytic Applications

Studies have also explored the role of 4-aminobenzamide derivatives in enhancing the photocatalytic degradation of environmental pollutants. The attachment of these compounds to catalyst surfaces has shown to improve the efficiency of photocatalytic reactions, offering potential pathways for the removal of hazardous substances from water and air (Torimoto et al., 1996).

Electrospray Mass Spectrometry

In the field of analytical chemistry, derivatization with 4-aminobenzamide and related compounds has been utilized to enhance the electrospray ionization mass spectrometry (ESI-MS) analysis of carbohydrates. This application underscores the role of 4-aminobenzamide derivatives in improving the detection and quantification of biologically important molecules (Harvey, 2000).

Safety and Hazards

The compound is associated with some hazards. The safety information pictograms indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-amino-3-chloro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKUCXZFXYVYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

408316-92-7
Record name 4-amino-3-chloro-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The solution of 4-amino-3-chlorobenzoic acid (1 equiv), EDCI (1.2 equiv), methylamine hydrochloride (1.2 equiv) in DMF (1.5 M) was added sodium bicarbonate (1 equiv). The reaction was stirred at 25° C. for 15 h. The reaction mixture was quenched with saturated aqueous sodium chloride and then extracted with ethyl acetate. The organic phase was combined and washed with saturated aqueous sodium chloride. The organic layer was dried (anhydrous magnesium sulfate), filtered, and concentrated. The crude product was purified by silica gel column chromatography (0-90% ethyl acetate (with 10% 1N ammonia in methanol) in hexane). Concentration of the desired fractions afforded the title compound (89% yield) as colorless oil; 1H NMR (400 MHz, DMSO-d6) δ ppm 2.67 (d, J=4.29 Hz, 3 H) 5.81 (s, 2 H) 6.72 (d, J=8.59 Hz, 1 H) 7.49 (dd, J=8.39, 2.15 Hz, 1 H) 7.67 (d, J=1.95 Hz, 1 H) 8.08 (d, J=4.29 Hz, 1 H); MS (ESI) m/z 185.0 [M+1]+.
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